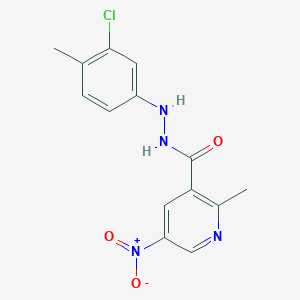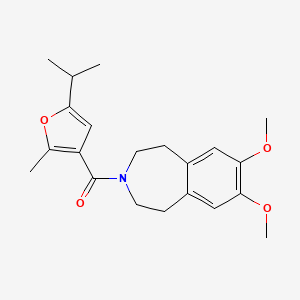
N'-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide is a complex organic compound characterized by its unique structural features, including a nitropyridine ring and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the chlorination of 3-chloro-4-methylaniline. The final step involves the condensation of the nitropyridine derivative with the chloromethylphenyl derivative in the presence of a suitable condensing agent, such as carbodiimide, to form the carbohydrazide linkage.
Industrial Production Methods
On an industrial scale, the production of N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the carbohydrazide linkage can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
N’-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
N-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-thioamide: Contains a thioamide group, which can impart different chemical and biological properties.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-2-methyl-5-nitropyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c1-8-3-4-10(5-13(8)15)17-18-14(20)12-6-11(19(21)22)7-16-9(12)2/h3-7,17H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUVMTVVLCRFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NNC(=O)C2=C(N=CC(=C2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[[4-[(2-Methylpyrazol-3-yl)methyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7056758.png)
![4-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7056762.png)
![1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine](/img/structure/B7056768.png)
![3-[2-(Oxan-4-yl)-2-oxoethyl]-1,3,4-thiadiazol-2-one](/img/structure/B7056772.png)
![3-[2-(Oxan-4-yl)-2-oxoethyl]-1,3-benzothiazine-2,4-dione](/img/structure/B7056776.png)
![ethyl 2-[(2-methylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7056790.png)
![6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7056796.png)
![N-[cyclopropyl(phenyl)methyl]-2-[3-[[(6-methylpyridin-2-yl)amino]methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7056809.png)
![2-[4-[(3-chloro-4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B7056831.png)

![Methyl 2-[2-(1,2,3,4-tetrahydroisoquinoline-3-carbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B7056844.png)
![N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B7056856.png)
![5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide](/img/structure/B7056867.png)
![2-Methyl-5-[(2-methylpyrimidin-5-yl)methylsulfanylmethyl]-1,3,4-thiadiazole](/img/structure/B7056873.png)
